molecular formula C17H24Cl2N2O4 B11830081 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride CAS No. 1956309-66-2

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride

Cat. No.: B11830081
CAS No.: 1956309-66-2
M. Wt: 391.3 g/mol
InChI Key: WJUQSNBNPQNKOR-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with tert-butoxycarbonyl chloride to form tert-butoxycarbonyl piperazine. This intermediate is then reacted with 4-chlorophenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. As a piperazine derivative, it may bind to specific sites on these targets, leading to changes in their activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
  • 4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both a tert-butoxycarbonyl group and a chlorophenyl group

Properties

CAS No.

1956309-66-2

Molecular Formula

C17H24Cl2N2O4

Molecular Weight

391.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C17H23ClN2O4.ClH/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12;/h4-7,14H,8-11H2,1-3H3,(H,21,22);1H

InChI Key

WJUQSNBNPQNKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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